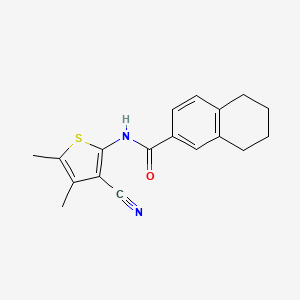

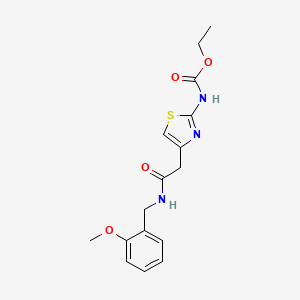

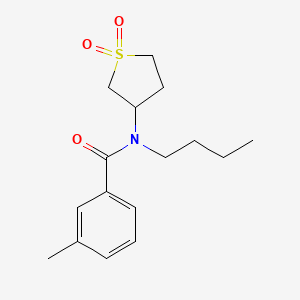

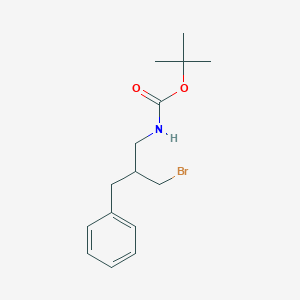

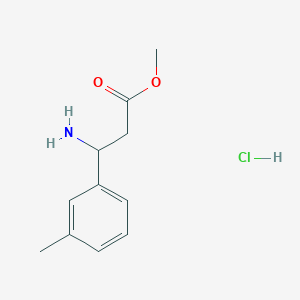

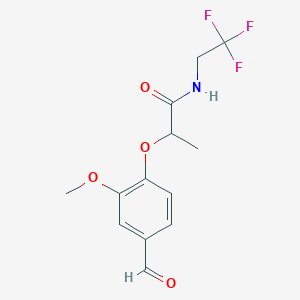

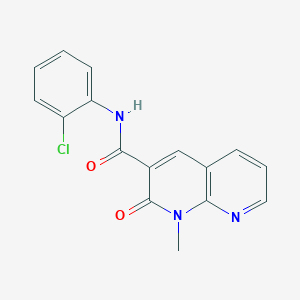

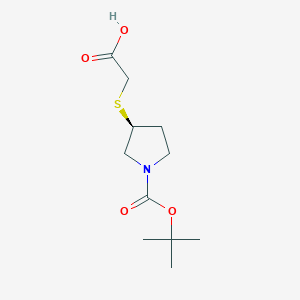

![molecular formula C11H14N2O B3014353 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2198021-08-6](/img/structure/B3014353.png)

3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridazine derivatives often involves cycloaddition reactions. For instance, a formal [3 + 3] cycloaddition reaction between alkyl 2-aroyl-1-chlorocyclopropanecarboxylates and common hydrazones has been developed to yield alkyl 1,4,5,6-tetrahydropyridazine-3-carboxylates under mild basic conditions . Radical-mediated C-H functionalization has also been used to access alkoxy pyridazines, which can be further cyclized to produce tetrahydropyridopyridazines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involved the treatment of specific precursors in dry dichloromethane to achieve the desired compound, which was confirmed by XRD technique .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including nucleophilic ring-opening reactions , intramolecular cycloadditions , and cyclocondensations . These reactions can lead to the formation of a variety of products, such as dihydropyrazoles, pyridazinones, and triazolopyrimidines, depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyridazine ring can affect the compound's reactivity, as seen in the formation of cyclopropenyl ketones and furans from pyridazine N-oxides upon irradiation . The HOMO-LUMO energy gap and global reactivity descriptors of a synthesized pyridazine compound were determined using Density Functional Theory calculations, which can provide insights into the electronic properties of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Heterocyclic compounds, including pyridazine analogs, are known for their substantial pharmaceutical importance. A study detailed the synthesis, structure analysis, and density functional theory (DFT) calculations of a pyridazine derivative, highlighting the process and methodologies that could be applicable to 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine. The synthesized compound was characterized using various spectroscopic techniques, and its structure was confirmed through XRD technique. This research illustrates the foundational steps necessary for synthesizing and analyzing compounds within this chemical class, which could extend to our compound of interest (Sallam et al., 2021).

Biological Applications

The biological and pharmacological potentials of pyridazine derivatives have been explored through various studies, focusing on their anti-inflammatory, antimicrobial, and anticancer activities. Such derivatives have shown to possess significant biological properties, which could suggest similar research applications for 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine in the development of new therapeutic agents. Studies demonstrate the synthesis and evaluation of these compounds, highlighting their potential efficacy in treating various conditions (Abubshait, 2007; Hassan et al., 2014).

Chemical Synthesis and Reactivity

The reactivity and cycloaddition reactions involving donor-acceptor cyclopropanes with nitrile imines offer a route to structurally diverse pyridazine derivatives. Such methodologies provide fast access to these compounds, suggesting potential applications in synthesizing a wide range of related chemicals, including 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine (Garve et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(cyclopropylmethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9-6-11(13-12-10(9)3-1)14-7-8-4-5-8/h6,8H,1-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCCKWIQEHIWNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C1)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)

![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)

![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)

![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)